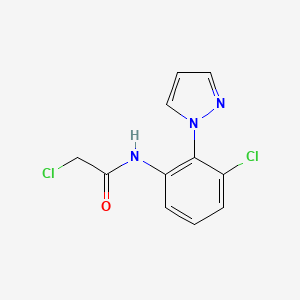
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide, also known as CDPC, is a chemical compound that has been widely used in scientific research due to its unique properties. CDPC is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has also been used to study the effects of acetylcholine on the contraction of smooth muscle, and its role in the regulation of blood pressure.
Wirkmechanismus
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide acts as an acetylcholinesterase inhibitor by irreversibly binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to an increase in cholinergic activity. 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has also been shown to bind to muscarinic receptors, which are involved in the regulation of smooth muscle contraction and the secretion of glands.
Biochemical and Physiological Effects:
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of cholinergic activity, and the modulation of muscarinic receptor activity. 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has also been shown to have vasodilatory effects, which may be due to its ability to modulate the activity of smooth muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has several advantages for use in lab experiments, including its ability to irreversibly inhibit acetylcholinesterase activity, its ability to enhance cholinergic activity, and its vasodilatory effects. However, 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide, including the development of new synthetic methods to improve yield and purity, the investigation of its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease, and the exploration of its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, the development of new 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide derivatives with improved pharmacological properties may lead to new treatments for a range of diseases.
Synthesemethoden
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide can be synthesized through various methods, including the reaction of 2-chloroacetyl chloride with N,N-dimethylpiperazine in the presence of a base, or the reaction of 2-chloroacetyl isocyanate with N,N-dimethylpiperazine. The purity and yield of 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide can be improved through recrystallization and chromatography techniques.
Eigenschaften
IUPAC Name |
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c1-11(2)9(15)13-5-3-12(4-6-13)8(14)7-10/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPDEOIALNTHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)
![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)
![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)
![3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)

![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7575167.png)